molecular formula C27H44N4O2 B107667 4,4'-(propane-2,2-diyl)bis(2,6-bis((dimethylamino)methyl)phenol) CAS No. 16224-36-5

4,4'-(propane-2,2-diyl)bis(2,6-bis((dimethylamino)methyl)phenol)

Cat. No.: B107667
CAS No.: 16224-36-5
M. Wt: 456.7 g/mol
InChI Key: LLIYAFSMVQLZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 4,4’-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]- is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure and properties, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]- typically involves the reaction of phenol with formaldehyde and dimethylamine under controlled conditions. The reaction is catalyzed by an acid or base, and the temperature and pressure are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The process involves the use of high-purity starting materials and advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Phenol, 4,4’-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]- has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of high-performance materials, such as resins and coatings.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: A widely used compound with similar structural features but different functional groups.

    Bisphenol S: Another related compound with distinct chemical properties and applications.

    Bisphenol F: Known for its use in epoxy resins and other industrial applications.

Uniqueness

Phenol, 4,4’-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]- stands out due to its unique combination of dimethylamino groups and phenolic structure

Properties

CAS No.

16224-36-5

Molecular Formula

C27H44N4O2

Molecular Weight

456.7 g/mol

IUPAC Name

4-[2-[3,5-bis[(dimethylamino)methyl]-4-hydroxyphenyl]propan-2-yl]-2,6-bis[(dimethylamino)methyl]phenol

InChI

InChI=1S/C27H44N4O2/c1-27(2,23-11-19(15-28(3)4)25(32)20(12-23)16-29(5)6)24-13-21(17-30(7)8)26(33)22(14-24)18-31(9)10/h11-14,32-33H,15-18H2,1-10H3

InChI Key

LLIYAFSMVQLZQF-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC(=C(C(=C1)CN(C)C)O)CN(C)C)C2=CC(=C(C(=C2)CN(C)C)O)CN(C)C

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)CN(C)C)O)CN(C)C)C2=CC(=C(C(=C2)CN(C)C)O)CN(C)C

Key on ui other cas no.

16224-36-5

Pictograms

Irritant

Origin of Product

United States

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